molecular formula C22H25N5O3 B2495803 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2319832-18-1

3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2495803
CAS No.: 2319832-18-1
M. Wt: 407.474
InChI Key: SLSVSNWGKXICOW-UHFFFAOYSA-N
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Description

3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study by Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives showing significant antimicrobial activity against a variety of bacteria and fungi. The synthesis involved the condensation of Schiff base derivatives, which after cyclization gave thiazolidinones linked with 1-pyridin-2-yl-piperazine to obtain target compounds. These compounds were evaluated for their antimicrobial activity against eight bacteria and four fungi, demonstrating potential as antimicrobial agents Patel et al., 2012.

Immunotropic Activities

Tsibizova et al. (2021) synthesized new condensed pyrimidine compounds with a benzoannelated quinazoline structure. These compounds showed a corrective action on proliferation processes in immunocompetent organs, indicating potential immunotropic activity. This activity was manifested by the restoration of the number of splenocytes and thymocytes in the context of cyclophosphamide-induced immunosuppression in mice Tsibizova et al., 2021.

Antifolate Inhibitors

Gangjee et al. (1999) designed compounds as potential antifolate nonpolyglutamatable inhibitors of thymidylate synthase (TS). These analogs, related to 2-amino-4-oxo-5-substituted quinazolines and pyrrolo[2,3-d]pyrimidines, showed excellent inhibition of TS. This study highlights the compound's potential as clinically useful antitumor agents, given their significant promise shown in the inhibition of TS Gangjee et al., 1999.

Properties

IUPAC Name

3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15-16(2)23-13-24-21(15)30-12-17-7-9-26(10-8-17)20(28)11-27-14-25-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSVSNWGKXICOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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